molecular formula C22H21FN4O3 B2961753 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351653-74-1

3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2961753
CAS No.: 1351653-74-1
M. Wt: 408.433
InChI Key: AHZLGUIYNIERHL-UHFFFAOYSA-N
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Description

3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that features a quinoxaline moiety, a cyclohexyl ring, and a fluorophenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The cyclohexyl amine is then introduced through an amide bond formation reaction. Finally, the fluorophenyl carbamate group is attached using a carbamoylation reaction, often employing reagents such as phosgene or its derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and carbamoylation steps, as well as the development of greener and more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl ring and the fluorophenyl carbamate group differentiates it from other quinoxaline derivatives, potentially enhancing its stability and bioactivity .

Properties

IUPAC Name

[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZLGUIYNIERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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